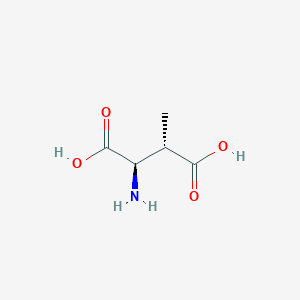

(2R,3S)-2-AMINO-3-METHYLSUCCINIC ACID

Description

Structural and Stereochemical Significance

The stereochemistry of this compound is crucial to understanding its biological and chemical properties. The (2R,3S) designation indicates the absolute configuration at the C2 and C3 stereocenters, with the amino group at C2 in the R configuration and the methyl group at C3 in the S configuration. This specific stereoisomer is one of four possible configurations for 2-amino-3-methylsuccinic acid.

The stereochemical configuration significantly affects how this compound interacts with enzymes and metabolic pathways. For instance, methylaspartate ammonia lyase (MAL) shows stereoselectivity in its catalytic activity, with different reaction rates and affinities for different stereoisomers of methylaspartic acid. The enzyme from Carboxydothermus hydrogenoformans processes (2S,3S)-3-methylaspartic acid with specific kinetic parameters (kcat = 78 s-1 and Km = 16 mM at pH 9.0 and 70°C).

| Stereoisomer | Configuration | Alternative Names | CAS Number |

|---|---|---|---|

| This compound | D-threo | 3-Methyl-D-aspartic acid | 1114-07-4 |

| (2R)-2-Amino-3-methylsuccinic acid | D-erythro | 3-methyl-D-aspartic acid | 127001-58-5 |

| (2S,3S)-3-methylaspartic acid | L-threo | DL-threo-β-Methylaspartic acid | 6667-60-3 |

| (2S,3R)-2-Amino-3-methylsuccinic acid | L-erythro | (2S,3R)-2-Amino-3-methylsuccinic acid | N/A |

The stereochemistry also influences the compound's physical properties, including solubility, melting point, and optical rotation. These differences have important implications for analytical methods used to identify and quantify the compound in biological samples and pharmaceutical preparations.

Historical Context in Biochemical Research

Research on methylated aspartic acids, including this compound, has a rich history in biochemical investigations dating back several decades. The compound has been studied extensively in the context of amino acid metabolism, enzyme catalysis, and metabolic disorders.

Early studies on methylaspartic acids focused on their chemical synthesis and characterization. Subsequent research expanded to investigate their roles in microbial metabolism, particularly in organisms capable of utilizing these compounds as carbon sources. The metabolism of β-methylmalic acid, which is structurally related to methylaspartic acid, was studied in soil bacteria as early as the 1970s, providing insights into the metabolic fate of these compounds.

A significant milestone in research on this compound was the discovery of its role in the tricarboxylic acid (TCA) cycle and its involvement in metabolic disorders such as isovaleric acidaemia. Researchers identified that methylsuccinic acid acts as an initiating substrate for a series of abnormal methylated TCA cycle metabolites in this disorder, contributing to its pathophysiology.

The characterization of enzymes that process methylaspartic acids, particularly methylaspartate ammonia lyase (MAL), represents another important chapter in the research history of this compound. The isolation and characterization of thermostable MAL from Carboxydothermus hydrogenoformans in 2012 demonstrated the continuing interest in understanding the enzymatic processing of methylaspartic acids.

Relevance to Microbial Metabolism and Natural Products

This compound plays significant roles in microbial metabolism and has connections to various natural products. Several bacterial species can metabolize this compound, either as a carbon source or as an intermediate in specific metabolic pathways.

In bacterial metabolism, methylaspartate ammonia lyase (MAL) catalyzes the reversible addition of ammonia to mesaconate to produce methylaspartate isomers, including (2S,3S)-3-methylaspartate and (2S,3R)-3-methylaspartate. This reaction is part of the methylaspartate pathway, an alternative route for glutamate fermentation in certain anaerobic bacteria such as Clostridium tetanomorphum.

The compound is also involved in the metabolism of branched-chain C5 dicarboxylic acids, which are found in various organisms ranging from bacteria to plants. These metabolic pathways suggest a physiologically important role for methylaspartic acid and related compounds in diverse biological systems.

In terms of natural product biochemistry, methylaspartic acid serves as a precursor or intermediate in the biosynthesis of several natural products. The methylaspartate pathway connects to the tricarboxylic acid cycle through various intermediates, including citramalic acid and mesaconic acid. These connections highlight the compound's position at the intersection of primary and secondary metabolism.

The involvement of this compound in metabolic disorders also underscores its biological significance. In isovaleric acidaemia, abnormal accumulation of methylated TCA cycle metabolites derived from methylsuccinic acid contributes to the pathophysiology of the disease. These metabolites include 3-methylmalic acid, (2R,3S)- and (2R,3R)-methylcitric acid, and 2-methyl-cis-aconitic acid, which can inhibit normal TCA cycle function.

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S)-2-amino-3-methylbutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c1-2(4(7)8)3(6)5(9)10/h2-3H,6H2,1H3,(H,7,8)(H,9,10)/t2-,3+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXRUAYBIUSUULX-STHAYSLISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121570-10-3 | |

| Record name | 3-Methyl-D-aspartic acid, (3S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121570103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3S)-3-methyl-D-aspartic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04313 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-METHYL-D-ASPARTIC ACID, (3S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JVW3X5Z42K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-2-AMINO-3-METHYLSUCCINIC ACID can be achieved through several methods. One common approach involves the asymmetric synthesis using chiral catalysts or auxiliaries to ensure the correct stereochemistry. For example, the use of chiral amines or amino alcohols as starting materials can lead to the desired stereoisomer through a series of protection, alkylation, and deprotection steps.

Industrial Production Methods

Industrial production of this compound often involves microbial fermentation processes. Specific strains of bacteria or yeast can be engineered to produce this compound through metabolic pathways. The fermentation broth is then subjected to purification processes such as crystallization or chromatography to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-2-AMINO-3-METHYLSUCCINIC ACID undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding keto acids.

Reduction: Reduction reactions can convert it into its corresponding alcohol derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of keto acids.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Structural Characteristics

- Chemical Formula : C₅H₉NO₄

- Molecular Weight : 145.13 g/mol

- Functional Groups : Amino group (-NH₂), carboxylic acid groups (-COOH)

Pharmaceutical Development

(2R,3S)-2-Amino-3-methylsuccinic acid has been investigated for its potential as a drug candidate due to its ability to modulate enzyme activities. Research indicates that it can act as an inhibitor for specific enzymes involved in metabolic pathways, making it a candidate for therapeutic applications in metabolic disorders.

Case Study: Enzyme Inhibition

A study demonstrated that this compound inhibits the activity of citrate synthase and isocitrate dehydrogenase, enzymes critical to the tricarboxylic acid cycle. This inhibition can lead to altered metabolic profiles in conditions such as isovaleric acidaemia, where abnormal metabolites accumulate due to enzymatic dysfunction .

Biochemical Research

As a biochemical reagent, this compound serves as a model compound for studying metabolic processes. Its structural similarity to naturally occurring amino acids allows researchers to explore its interactions with various biological targets.

Application in Metabolic Studies

Research has shown that this compound participates in the synthesis of methylated tricarboxylic acid cycle metabolites. These metabolites have been linked to various metabolic disorders and provide insights into enzyme function and regulation .

Gene Regulation

Recent studies suggest that this compound may play a role in gene transcription regulation. Its involvement in signaling pathways could have implications for understanding gene expression mechanisms in response to metabolic changes .

Comparative Analysis of Related Compounds

To better understand the unique features of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| 2-Aminoethanesulfonic Acid | Amino Acid | Antioxidant, neuroprotective | Simple structure, widely studied |

| 3-Aminopropanesulfonic Acid | Amino Acid | Buffering agent | Longer carbon chain |

| 5-Aminolevulinic Acid | Porphyrin Precursor | Antitumor activity | Involved in heme synthesis |

| (2S,4R)-4-Amino-N-(1-carboxyethyl)proline | Amino Acid Derivative | Antimicrobial | Contains an additional carboxylic group |

This table illustrates how this compound's bicyclic structure and specific functional groups contribute to its distinct biological properties compared to other amino acids.

Mechanism of Action

The mechanism of action of (2R,3S)-2-AMINO-3-METHYLSUCCINIC ACID involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate or inhibitor for various enzymes, influencing metabolic pathways. The molecular targets include enzymes involved in amino acid metabolism and neurotransmitter synthesis.

Comparison with Similar Compounds

Research Findings and Key Studies

Stereochemical Impact on Enzyme Binding

Stability and Reactivity

- Thermal Stability: this compound decomposes at 220–225°C, whereas 2-methylsuccinic acid melts at 113–114°C due to weaker intermolecular forces .

Q & A

Q. How can the stereochemistry of (2R,3S)-2-amino-3-methylsuccinic acid be confirmed experimentally?

The stereochemistry of this compound can be resolved using chiral chromatography or nuclear magnetic resonance (NMR) spectroscopy. For chiral chromatography, columns with chiral stationary phases (e.g., derivatized cyclodextrins) are effective in separating enantiomers or diastereomers. NMR analysis, particularly - NOESY or ROESY experiments, can reveal spatial proximity of protons to confirm the (2R,3S) configuration. Additionally, X-ray crystallography of derivatives (e.g., acylated forms) provides unambiguous stereochemical assignment, as demonstrated in studies of structurally related amino acids .

Q. What are the recommended synthetic routes for this compound?

Enantiospecific synthesis from carbohydrate precursors (e.g., glucuronolactone) is a common strategy for producing stereochemically complex amino acids. For example, Fleet et al. (1986) synthesized trihydroxypipecolic acids via reductive amination and hydroxylation of glucuronolactone derivatives, which can be adapted for this compound by modifying the alkylation and oxidation steps . Cross-metathesis reactions, as described for hydroxyleucine derivatives, may also enable modular assembly of the succinic acid backbone .

Q. How is purity assessed for this compound in analytical workflows?

High-performance liquid chromatography (HPLC) with UV detection (e.g., at 210 nm for carboxylates) is standard for purity assessment. Impurity profiling requires mass spectrometry (MS) or tandem MS to identify byproducts, especially stereoisomers. For example, Pharmacopeial Forum guidelines highlight the need to resolve co-eluting epimers using gradient elution or ion-pairing reagents . Quantitative NMR (qNMR) with internal standards (e.g., maleic acid) can also validate purity .

Advanced Research Questions

Q. What challenges arise in resolving this compound from its epimers during purification?

Minor changes in chromatographic conditions (e.g., pH, temperature, or mobile phase composition) can alter the separation of epimers. For instance, Pharmacopeial Forum reports that (4S)-2-{[...]}-carboxylic acid epimers co-elute under standard conditions but separate when using trifluoroacetic acid as an ion-pairing agent . Advanced techniques like supercritical fluid chromatography (SFC) or capillary electrophoresis (CE) with chiral selectors (e.g., β-cyclodextrin) may improve resolution .

Q. How can contradictory data on biological activity be addressed in structure-activity relationship (SAR) studies?

Contradictions often stem from impurities or stereochemical heterogeneity. Rigorous characterization (e.g., chiral purity >99% via HPLC ) is critical. For functional studies, use orthogonal assays (e.g., enzymatic inhibition and cell-based assays) to confirm activity. For example, synthetic derivatives of (2S,3S)-3-hydroxyleucine were validated using crystallographic data and antibacterial activity tests to resolve SAR ambiguities .

Q. What strategies enable the incorporation of this compound into peptide mimetics or natural product analogues?

Solid-phase peptide synthesis (SPPS) with Fmoc-protected derivatives is effective. Acylation of the amino group using N-hydroxy-succinimide (NHS) esters or coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) ensures efficient conjugation . For natural product synthesis, esterification of hydroxyl groups followed by cross-metathesis (as shown for muraymycin subunits) allows modular diversification .

Q. How does the methyl group at C3 influence the compound’s physicochemical properties?

The C3 methyl group increases hydrophobicity, which can be quantified via logP measurements (e.g., using shake-flask or chromatographic methods). This substitution also introduces steric hindrance, affecting enzymatic interactions or receptor binding. Computational modeling (e.g., molecular dynamics simulations) can predict conformational stability and solvation effects .

Methodological Notes

- Stereochemical Validation : Always combine chiral chromatography with NMR or X-ray data to avoid misassignment .

- Synthetic Optimization : Use reductive amination protocols for scalability and enantiomeric excess control .

- Analytical Rigor : Employ orthogonal techniques (HPLC, MS, qNMR) for impurity profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.